molecular formula C21H20N6OS B2654437 N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide CAS No. 895100-22-8

N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2654437
CAS No.: 895100-22-8
M. Wt: 404.49
InChI Key: LHOVONBDODWBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Triazole-Thiadiazole Hybrids in Contemporary Medicinal Chemistry

Structural Significance of 1,2,3-Triazole and 1,2,4-Thiadiazole Synergy

The integration of 1,2,3-triazole and 1,2,4-thiadiazole moieties into a single molecular scaffold capitalizes on their complementary physicochemical and electronic properties. The 1,2,4-thiadiazole ring, characterized by a sulfur atom and two nitrogen atoms within a five-membered aromatic system, confers high electron density and polarizability, enabling robust hydrogen bonding and π-π stacking interactions with biological targets. Concurrently, the 1,2,3-triazole moiety, stabilized by aromaticity and regioselective substitution patterns, enhances metabolic stability and facilitates "click chemistry" applications for modular synthesis.

The triazole-thiadiazole hybrid framework has demonstrated broad-spectrum pharmacological potential, including antiviral, antimicrobial, and anti-inflammatory activities. For instance, thiadiazole-triazole hybrids synthesized by Al-Mutairi et al. exhibited binding affinities (docking scores: -8.3 to -6.2 kcal/mol) against SARS-CoV-2 main protease, attributed to interactions between the thiadiazole sulfur and protease active-site residues. Similarly, triazolo-thiadiazole derivatives inhibited Jack bean urease with IC50 values as low as 8.32 µM, underscoring the role of the thiadiazole ring in coordinating metallic cofactors.

Table 1: Key Pharmacological Activities of Triazole-Thiadiazole Hybrids
Activity Example Compound Target/Mechanism Reference
Antiviral Compound 2 SARS-CoV-2 main protease inhibition
Anti-urease 6e Jack bean urease inhibition
Antimicrobial Triazolo-thiadiazoles Disruption of microbial cell membranes

Rational Design Principles for N-(3-{5-Methyl-1-[4-(Propan-2-yl)Phenyl]-1H-1,2,3-Triazol-4-yl}-1,2,4-Thiadiazol-5-yl)Benzamide

The design of This compound (molecular formula: C23H24N6O3S; molecular weight: 464.55 g/mol) reflects a deliberate optimization of steric, electronic, and pharmacokinetic properties:

  • Triazole Substituents :

    • The 5-methyl group on the triazole ring enhances metabolic stability by reducing oxidative degradation, a strategy validated in analogues showing prolonged in vivo half-lives.
    • The 4-(propan-2-yl)phenyl group at the N1 position introduces steric bulk and lipophilicity (logP = 5.13), promoting membrane permeability and target engagement in hydrophobic binding pockets.
  • Thiadiazole-Benzoic Acid Conjugation :

    • The benzamide group at the 5-position of the thiadiazole ring enables hydrogen bonding with polar residues (e.g., Asp or Glu) in enzyme active sites, as observed in docking studies of similar hybrids.
    • Methoxy groups on the benzamide moiety (3,5-dimethoxy substitution) modulate electron density, enhancing π-stacking interactions with aromatic amino acids.
Table 2: Structural Features and Hypothesized Bioactive Roles
Structural Feature Role in Bioactivity Reference
1,2,3-Triazole core Metabolic stability; participation in click chemistry for targeted delivery
1,2,4-Thiadiazole ring Electron-rich scaffold for hydrogen bonding and metal coordination
4-(Propan-2-yl)phenyl substituent Lipophilicity enhancement; interaction with hydrophobic enzyme pockets
3,5-Dimethoxybenzamide π-π stacking with aromatic residues; improved solubility via polarized oxygen atoms

Properties

IUPAC Name

N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13(2)15-9-11-17(12-10-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOVONBDODWBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a benzoyl chloride derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in any derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, including those with thiadiazole moieties, demonstrate potent activity against various bacterial strains. For instance, compounds similar to N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL depending on the specific derivative tested .

Anticancer Properties

Mercapto-substituted triazoles have been noted for their chemopreventive and chemotherapeutic effects. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of thiadiazole enhances the bioactivity of these compounds by improving their interaction with biological targets .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of triazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Fungicides

The compound's triazole structure is pivotal in agricultural chemistry as triazoles are widely used as fungicides. They work by inhibiting the biosynthesis of ergosterol in fungal cell membranes, which is crucial for fungal growth and reproduction. This makes this compound a candidate for developing new agrochemicals .

Herbicides

The potential of this compound as a herbicide is also being explored due to its ability to disrupt plant growth processes at the biochemical level. The integration of thiadiazole may enhance its selectivity and efficacy against specific weed species while minimizing damage to crops .

Polymer Chemistry

The unique chemical structure of this compound allows for its use in synthesizing advanced materials such as polymers and composites with enhanced thermal stability and mechanical properties . Its incorporation into polymer matrices can lead to materials with improved resistance to environmental degradation.

Supramolecular Chemistry

In supramolecular chemistry, compounds like this one can serve as building blocks for creating complex molecular architectures through non-covalent interactions such as hydrogen bonding and π–π stacking. This property is valuable in designing sensors and drug delivery systems that require precise molecular recognition capabilities .

Mechanism of Action

The mechanism by which N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported/Potential Activity
Target Compound 1,2,4-thiadiazole + 1,2,3-triazole Benzamide, 5-methyl, 4-isopropylphenyl Likely Cu-catalyzed azide-alkyne cycloaddition Inferred enzyme inhibition (e.g., PFOR)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole + benzamide 5-chloro, 2,4-difluorophenyl Amide coupling in pyridine PFOR enzyme inhibition
Compounds 9a–e () Benzimidazole + triazole + thiazole Varied aryl groups (phenyl, fluorophenyl, bromophenyl, methylphenyl, methoxyphenyl) Click chemistry with CuI catalysis α-Amylase/α-glucosidase inhibition
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, ) Thiadiazole + pyridine + benzamide Acetyl, methyl, phenyl Reaction with acetylacetone in acetic acid Not explicitly stated; inferred antimicrobial

Analytical and Computational Validation

  • Spectroscopic Characterization : All compounds in the evidence were validated via IR (C=O stretches ~1600–1700 cm⁻¹), NMR (aromatic protons at δ 7.2–8.4 ppm), and mass spectrometry .
  • Crystallography : SHELXL () was used to refine structures of analogues, confirming hydrogen-bonding networks critical for stability .

Biological Activity

N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound that exhibits a range of biological activities, particularly in the field of medicinal chemistry. This article reviews its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Overview of the Compound

The molecular structure of this compound includes a triazole ring and a thiadiazole moiety, which are known for their biological significance. The compound's formula is C19H22N6SC_{19}H_{22}N_{6}S, and it has a molecular weight of approximately 366.48 g/mol .

Synthesis

The synthesis of this compound typically employs methods such as the Huisgen 1,3-dipolar cycloaddition , which is a form of "click chemistry." This involves the reaction of azides with alkynes to form the triazole ring. The process can be summarized in the following steps:

  • Formation of Azide : Starting materials are converted to azides using sodium azide in dimethylformamide (DMF).
  • Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper(I) catalyst to produce the triazole structure.
  • Thiadiazole Formation : Subsequent reactions introduce the thiadiazole group through cyclization reactions involving appropriate precursors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and thiadiazole moieties. For instance:

  • Antitubercular Activity : In a study evaluating various triazole derivatives against Mycobacterium tuberculosis, certain compounds exhibited significant inhibitory effects on InhA enzyme activity. One derivative demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis, suggesting strong antitubercular properties .
CompoundMIC (μg/mL)Activity
5n12.5High
5g15Moderate
5i15Moderate

Enzyme Inhibition

The compound has also shown promise as an inhibitor of various enzymes involved in disease processes:

  • Inhibition of InhA : Compounds similar to this compound have been tested for their ability to inhibit InhA, an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis .

Antifungal and Antibacterial Activities

Triazole derivatives are well-known for their antifungal properties. The compound may exhibit similar activities due to its structural characteristics:

  • Antifungal Activity : Triazoles generally act by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi.

Other Pharmacological Activities

Research indicates that triazole compounds can also possess anticancer and anti-inflammatory properties:

  • Anticancer Potential : Some studies suggest that triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for antimicrobial activity against various bacteria and fungi. Results indicated that modifications in substituents significantly affected biological activity.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict interactions between triazole derivatives and target enzymes, revealing insights into binding affinities and potential mechanisms of action .

Q & A

Q. What are the optimized synthetic routes for N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide?

  • Methodological Answer : Synthesis involves multi-step protocols, including cyclocondensation and nucleophilic substitution. For analogous triazole-thiadiazole hybrids, reactions are typically performed in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at room temperature or under reflux (80–90°C). Purification often involves recrystallization from DMSO/water mixtures (2:1 ratio) to ensure high yields (70–85%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Confirm structure and purity via:
  • 1H/13C NMR : Assign proton environments (e.g., triazole C-H at δ 8.1–8.3 ppm, thiadiazole C-S at δ 165–170 ppm).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, triazole ring vibrations at 1500–1550 cm⁻¹).
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to achieve >98% purity. Cross-validate with melting point analysis (expected range: 210–215°C for similar thiadiazole-triazole hybrids) .

Q. What strategies address solubility challenges in biological assays?

  • Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) for in vitro studies. For in vivo applications, formulate as nanoparticles using PEGylation or lipid-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents on the triazole (e.g., alkyl/aryl groups) and thiadiazole (e.g., electron-withdrawing groups) rings. Screen derivatives for bioactivity (e.g., antimicrobial IC₅₀, kinase inhibition) and correlate with steric/electronic parameters using Hammett plots or 3D-QSAR models .

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using X-ray crystal structures of target proteins (e.g., CYP450 enzymes). Validate poses with MD simulations (100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., triazole N···H-O interactions) .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Verify compound stability under assay conditions via LC-MS to rule out degradation artifacts. Cross-reference with meta-analysis of structurally related compounds .

Q. What experimental designs evaluate synergistic effects with existing therapeutics?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combine with fluconazole (antifungal) or doxorubicin (anticancer) at sub-therapeutic doses. Analyze synergy using CompuSyn software .

Q. How to assess metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) using first-order kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.